5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked 2,3-dihydro-1,4-benzodioxin-2-ylmethyl group and an amine at the 2-position. Its synthesis likely involves coupling a benzodioxin-methyl thiol intermediate with a preformed thiadiazole amine, analogous to methods for related sulfanyl-thiadiazoles .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-10-13-14-11(18-10)17-6-7-5-15-8-3-1-2-4-9(8)16-7/h1-4,7H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAQZMSIYDXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the condensation of catechol with epichlorohydrin in the presence of a base, followed by cyclization.
Thiadiazole Ring Formation: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Coupling Reaction: The final step involves the coupling of the benzodioxin moiety with the thiadiazole ring through a sulfanyl linkage, typically using a thiol reagent and a suitable coupling agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has indicated that derivatives of thiadiazole compounds often show enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the benzodioxin moiety in the structure may contribute to this enhanced bioactivity.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that compounds similar to 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exhibit cytotoxic effects against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells . The mechanisms often involve induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Caco-2 | 31.9 | |
| Thiadiazole Derivative B | A549 | 56.9 |
Agricultural Applications
Pesticidal Properties
Thiadiazole derivatives are known for their pesticidal activities. The incorporation of the benzodioxin group may enhance the efficacy of these compounds as fungicides or insecticides. Studies have shown that certain derivatives can effectively control fungal pathogens in crops, suggesting their potential use in agricultural formulations .
Herbicidal Activity
Research indicates that thiadiazole compounds can also exhibit herbicidal properties. The ability to disrupt metabolic processes in target plants makes these compounds suitable candidates for developing new herbicides .
Material Science
Corrosion Inhibitors
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has been explored for its anti-corrosive properties. Its application as a corrosion inhibitor in metal coatings has been documented due to its ability to form protective films on metal surfaces .
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
A study evaluated several thiadiazole derivatives for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the thiadiazole ring significantly improved their efficacy compared to standard antibiotics such as amoxicillin . -
Cytotoxicity Assessment
An investigation into the cytotoxic effects of various thiadiazole derivatives on cancer cell lines showed that those with specific substitutions exhibited IC50 values significantly lower than those of conventional chemotherapeutics . This highlights the potential for developing new anticancer agents based on this compound.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituents attached to the 1,3,4-thiadiazole core. A comparative overview is provided below:
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : The thiadiazole core in the target compound is planar, with dihedral angles between rings (54.28°–76.56°) influencing crystal packing and stability via N–H···N hydrogen bonds .
- Fragmentation Patterns : Thiadiazoles with sulfanyl groups undergo distinct decomposition pathways, such as SH loss, contrasting with methylthio or phenyl analogs .
Biological Activity
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that integrates the structural features of thiadiazole and benzodioxin moieties. This combination has been associated with a variety of biological activities, making it a subject of interest in medicinal chemistry. The compound's potential therapeutic applications span antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 281.35 g/mol. The structural representation can be summarized as follows:
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated higher antimicrobial activity compared to standard drugs against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds similar to 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine have shown cytostatic properties in various studies. For example, derivatives have been linked to significant inhibition of tumor growth in vitro and in vivo models .
Anti-inflammatory and Analgesic Properties
Studies indicate that certain thiadiazole derivatives possess anti-inflammatory and analgesic properties. These effects are often attributed to their ability to inhibit specific pathways involved in inflammation and pain signaling .
Case Studies
A notable study involved the synthesis and biological evaluation of various thiadiazole derivatives. Among them:
- Synthesis : A series of substituted thiadiazoles were synthesized and screened for biological activity.
- Findings : Some derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 62.5 µg/mL against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is heavily influenced by their structural components. Modifications at the thiadiazole ring or the benzodioxin substituent can enhance or diminish their pharmacological effects:
| Modification | Effect on Activity |
|---|---|
| Substitution on N-position | Increased antibacterial activity |
| Alteration of side chains | Enhanced anticancer properties |
Q & A
Basic: How can the synthesis of 5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine be optimized for higher yields?
Methodological Answer:
Optimization involves adjusting cyclization conditions and reagent stoichiometry. For thiadiazole derivatives, cyclization with sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) under reflux is common . For example, in analogous syntheses, iodine in potassium iodide (KI) enhances regioselectivity during cyclization . Reaction time and temperature are critical: prolonged heating (e.g., 3–5 hours at 90°C) improves product purity, while pH adjustment (e.g., to 8–9 with ammonia) precipitates the compound for easier isolation . Solvent choice (e.g., toluene for azeotropic water removal) and slow crystallization (e.g., from acetone) enhance crystallinity .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD is definitive for confirming planar geometry and intramolecular hydrogen bonding (e.g., C–H···N interactions), as seen in structurally related thiadiazoles .
- FT-IR and NMR: FT-IR identifies thioether (C–S) and amine (N–H) stretches. ¹H/¹³C NMR resolves benzodioxin and thiadiazole protons; for example, aromatic protons appear at δ 6.8–7.2 ppm, while methylene groups in the benzodioxin ring resonate at δ 3.5–4.0 ppm .
- DFT Calculations: Density Functional Theory (DFT) predicts vibrational frequencies and electronic properties, validated against experimental IR and UV-Vis data .
Advanced: How can regioselectivity be controlled during the introduction of the benzodioxinmethylsulfanyl group?
Methodological Answer:
Regioselectivity depends on the electrophilic substitution pattern and catalyst choice. For example:
- Thiol-Epoxide Coupling: Reacting 2,3-dihydro-1,4-benzodioxin-2-ylmethanethiol with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., NaH in DMF) directs the sulfanyl group to the 5-position of the thiadiazole .
- Protecting Groups: Temporary protection of the thiadiazole amine (e.g., with Boc groups) prevents side reactions during sulfanyl substitution .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products, while prolonged heating favors thermodynamically stable isomers .
Advanced: What strategies mitigate degradation of this compound under varying pH or solvent conditions?
Methodological Answer:
- pH Stability: Thiadiazoles are sensitive to strong acids/bases. Stability studies in buffers (pH 4–9) show optimal integrity at neutral pH .
- Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMSO) at high temperatures, which may induce decomposition. Use acetone or ethanol for recrystallization .
- Light/Oxygen Sensitivity: Store under inert gas (N₂/Ar) and in amber vials to prevent oxidation of the sulfanyl group or benzodioxin ring .
Advanced: How can biological activity mechanisms be systematically investigated?
Methodological Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., cyclooxygenase or kinase inhibition) using fluorescence-based assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
- Molecular Docking: Model interactions with proteins (e.g., COX-2 or DNA gyrase) using software like AutoDock. Validate binding hypotheses with mutagenesis studies .
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation. LC-MS tracks metabolite formation (e.g., sulfoxide derivatives) .
Advanced: What computational approaches predict electronic properties relevant to drug design?
Methodological Answer:
- HOMO-LUMO Analysis: DFT calculations (e.g., B3LYP/6-31G*) determine energy gaps to predict reactivity and charge transfer potential .
- Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., thiadiazole amine) for nucleophilic attack susceptibility .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
Basic: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT assay for cytotoxicity) across studies .
- Control for Impurities: HPLC purity >95% reduces confounding effects from byproducts .
- Dose-Response Curves: Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) to compare potency .
Advanced: How to design analogs to improve solubility without compromising activity?
Methodological Answer:
- Polar Substituents: Introduce hydroxyl (-OH) or morpholine groups to the benzodioxin ring to enhance aqueous solubility .
- Prodrug Approach: Convert the amine to an acetate ester, which hydrolyzes in vivo to the active form .
- Co-crystallization: Use co-formers (e.g., succinic acid) to create salts with improved dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
